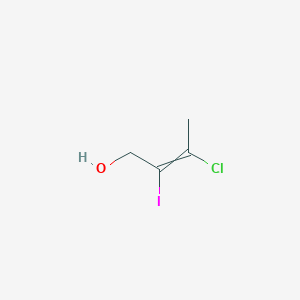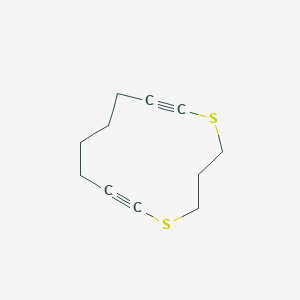
1,5-Dithiacyclotrideca-6,12-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dithiacyclotrideca-6,12-diyne is an organic compound with the molecular formula C11H14S2. It is characterized by the presence of two sulfur atoms and a triple bond within a 13-membered ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiacyclotrideca-6,12-diyne typically involves the formation of the 13-membered ring structure through cyclization reactions. One common method includes the use of alkyne metathesis, where a diyne precursor undergoes a ring-closing reaction in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the successful formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain high yields of the compound .
化学反応の分析
Types of Reactions
1,5-Dithiacyclotrideca-6,12-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like thiols or amines can react with the sulfur atoms under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes .
科学的研究の応用
1,5-Dithiacyclotrideca-6,12-diyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving sulfur-containing compounds.
Industry: Used in the development of materials with specific chemical properties.
作用機序
The mechanism of action of 1,5-Dithiacyclotrideca-6,12-diyne involves its ability to participate in various chemical reactions due to the presence of the triple bond and sulfur atoms. These functional groups allow the compound to interact with different molecular targets, leading to the formation of new chemical bonds and products. The pathways involved in these reactions are influenced by the specific conditions and reagents used .
類似化合物との比較
Similar Compounds
1,5-Dithiacyclooctane: A smaller ring structure with similar sulfur-containing properties.
1,5-Dithiacyclododeca-6,11-diyne: A compound with a similar ring size but different positioning of the triple bond.
1,5-Dithiacyclotetradeca-6,13-diyne: A larger ring structure with additional carbon atoms.
Uniqueness
1,5-Dithiacyclotrideca-6,12-diyne is unique due to its specific ring size and the positioning of the triple bond, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
631921-71-6 |
|---|---|
分子式 |
C11H14S2 |
分子量 |
210.4 g/mol |
IUPAC名 |
1,5-dithiacyclotrideca-6,12-diyne |
InChI |
InChI=1S/C11H14S2/c1-2-4-6-9-13-11-7-10-12-8-5-3-1/h1-4,7,10-11H2 |
InChIキー |
OGGHSNONTJPIBX-UHFFFAOYSA-N |
正規SMILES |
C1CCC#CSCCCSC#CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


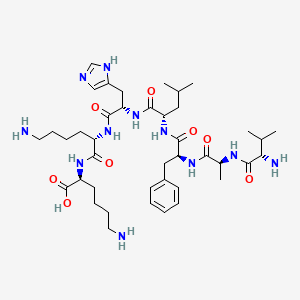
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide](/img/structure/B12600081.png)
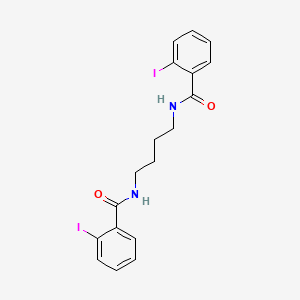
![6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12600090.png)
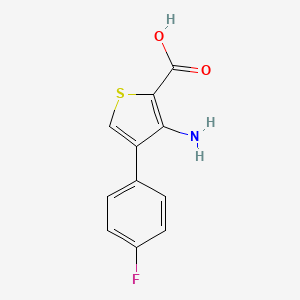
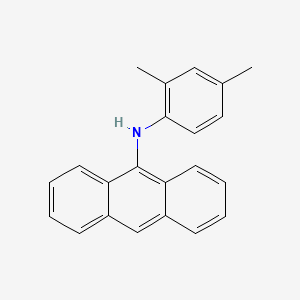
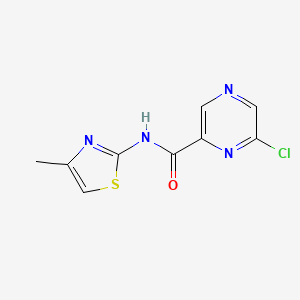
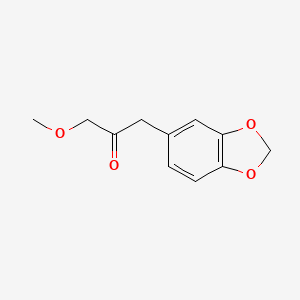
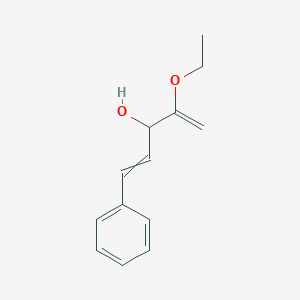
![Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12600120.png)
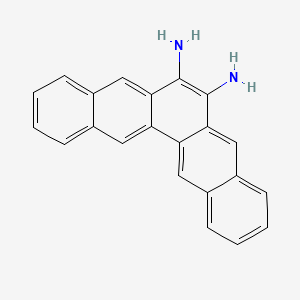
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)
